molecular formula C10H8N2O B1617723 1H-Imidazol-5-yl(phenyl)methanone CAS No. 61985-32-8

1H-Imidazol-5-yl(phenyl)methanone

Cat. No. B1617723
CAS RN: 61985-32-8
M. Wt: 172.18 g/mol
InChI Key: DECHVIXTYBTMBL-UHFFFAOYSA-N
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Description

1H-Imidazol-5-yl(phenyl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and it was initially called glyoxaline because the first synthesis was made by glyoxal and ammonia . In a study, a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone ligand was designed in good yield .


Molecular Structure Analysis

The molecular formula of 1H-Imidazol-5-yl(phenyl)methanone is C14H10N2O .


Chemical Reactions Analysis

In a study, a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone ligand was designed in good yield .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Applications

The imidazole core of 1H-Imidazol-5-yl(phenyl)methanone has been utilized in the synthesis of compounds with significant antimicrobial properties. These compounds have shown potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the imidazole ring contributes to the compound’s ability to interfere with the microbial cell wall synthesis or protein function, leading to its bactericidal or bacteriostatic effects.

Antitumor Activity

Imidazole derivatives, including those related to 1H-Imidazol-5-yl(phenyl)methanone, have been explored for their antitumor properties. These compounds can act as inhibitors of cancer cell proliferation and have been studied in the context of various cancers, including Hodgkin’s disease . The mechanism often involves the disruption of cell division and inducing apoptosis in tumor cells.

Drug Development Synthon

The imidazole moiety is a key synthon in drug development, serving as a building block for a range of therapeutic agents. Drugs containing the imidazole ring, such as omeprazole and pantoprazole , are widely used in treating conditions like acid reflux due to their proton pump inhibitory action .

Anti-inflammatory and Analgesic Properties

Compounds with the imidazole structure have been reported to exhibit anti-inflammatory and analgesic activities. This makes them valuable in the development of new medications for the treatment of chronic inflammatory diseases and pain management .

Dye Sensitizer for Solar Cells

Imidazole-based compounds have found applications in dye-sensitized solar cells (DSSC). They can act as chromophores, absorbing light and transferring electrons to the semiconductor, thus playing a crucial role in the conversion of solar energy into electricity .

Fluorescent Sensors and Probes

The structural flexibility of imidazole derivatives allows for the design of fluorescent sensors and probes. These compounds can be used to detect ions or molecules, serving as tools in biological research and diagnostics .

Coordination Chemistry and Metal Complexes

Imidazole rings can act as ligands in coordination chemistry, forming complexes with metals. These complexes have diverse applications, including catalysis, material science, and therapeutic agents .

Antioxidant Properties

Research has indicated that imidazole derivatives can exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The antioxidant activity is attributed to the imidazole ring’s ability to scavenge free radicals .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions of 1H-Imidazol-5-yl(phenyl)methanone could involve further exploration of its potential applications in drug development .

properties

IUPAC Name

1H-imidazol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECHVIXTYBTMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339419
Record name 1H-Imidazol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Imidazol-5-yl(phenyl)methanone

CAS RN

61985-32-8
Record name 1H-Imidazol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-4-yl)(phenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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